molecular formula C35H54N8O10S2 B12610247 L-Seryl-L-cysteinyl-L-leucyl-L-seryl-L-cysteinyl-L-tryptophyl-L-leucine CAS No. 918527-50-1

L-Seryl-L-cysteinyl-L-leucyl-L-seryl-L-cysteinyl-L-tryptophyl-L-leucine

Cat. No.: B12610247
CAS No.: 918527-50-1
M. Wt: 811.0 g/mol
InChI Key: MGPCSTJVPVBHAV-YFJYPRTLSA-N
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Description

L-Seryl-L-cysteinyl-L-leucyl-L-seryl-L-cysteinyl-L-tryptophyl-L-leucine is a peptide compound composed of seven amino acids: serine, cysteine, leucine, tryptophan, and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-cysteinyl-L-leucyl-L-seryl-L-cysteinyl-L-tryptophyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (L-serine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (L-cysteine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-leucine, L-serine, L-cysteine, L-tryptophan, and L-leucine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., bacteria) to produce the peptide in large quantities.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-cysteinyl-L-leucyl-L-seryl-L-cysteinyl-L-tryptophyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

    Substitution: Amino acid derivatives and coupling reagents like HATU or DIC are used in SPPS.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Seryl-L-cysteinyl-L-leucyl-L-seryl-L-cysteinyl-L-tryptophyl-L-leucine has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Seryl-L-cysteinyl-L-leucyl-L-seryl-L-cysteinyl-L-tryptophyl-L-leucine involves its interaction with specific molecular targets and pathways. The cysteine residues can form disulfide bonds, influencing the peptide’s structure and function. The tryptophan residue may participate in hydrophobic interactions, while the serine and leucine residues contribute to the peptide’s overall stability and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Seryl-L-cysteinyl-L-leucyl-L-seryl-L-cysteinyl-L-tryptophyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of multiple cysteine residues allows for the formation of disulfide bonds, enhancing the peptide’s stability and potential for various applications.

Properties

CAS No.

918527-50-1

Molecular Formula

C35H54N8O10S2

Molecular Weight

811.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C35H54N8O10S2/c1-17(2)9-23(38-33(50)27(15-54)42-29(46)21(36)13-44)30(47)41-26(14-45)32(49)43-28(16-55)34(51)39-24(31(48)40-25(35(52)53)10-18(3)4)11-19-12-37-22-8-6-5-7-20(19)22/h5-8,12,17-18,21,23-28,37,44-45,54-55H,9-11,13-16,36H2,1-4H3,(H,38,50)(H,39,51)(H,40,48)(H,41,47)(H,42,46)(H,43,49)(H,52,53)/t21-,23-,24-,25-,26-,27-,28-/m0/s1

InChI Key

MGPCSTJVPVBHAV-YFJYPRTLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CS)NC(=O)C(CO)N

Origin of Product

United States

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